tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate

Descripción general

Descripción

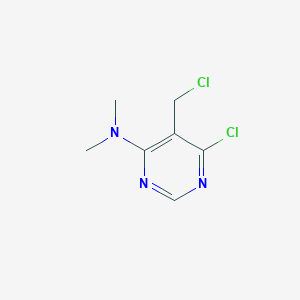

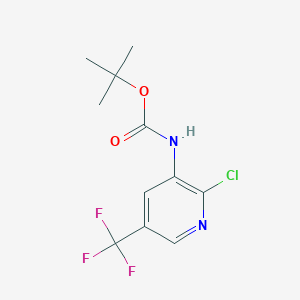

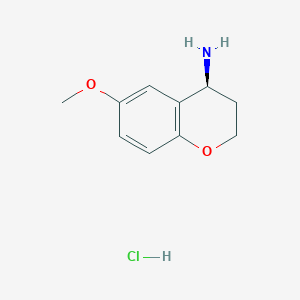

Tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate is a chemical compound with the following properties:

- IUPAC Name : tert-butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate

- Molecular Formula : C₁₁H₁₂ClF₃N₂O₂

- Molecular Weight : 296.68 g/mol

- CAS Number : 1820707-62-7

Molecular Structure Analysis

The molecular structure of tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate consists of a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a carbamate moiety. The tert-butyl group provides steric hindrance, affecting its reactivity and stability.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, hydrogen bonding, and coordination chemistry. However, specific reactions would depend on the reaction conditions and the functional groups present.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Storage Temperature : Inert atmosphere, 2-8°C

- Purity : 97%

- Solubility : Information not available

Aplicaciones Científicas De Investigación

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. FDA-Approved Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .

- Method : The synthesis of these drugs involves various chemical reactions. For instance, to a tert-butyl 3-(5-(5-((3-cyanophenyl)(cyclopropylmethylamino)methyl)-2-fluorophenylcarbamoyl)-3- (trifluoromethyl)-lH-pyrazol-l-yl)benzylcarbamate 34c in 1,4-dioxane as a solution, HCl was added and continuously stirred for 16 h at room temperature .

- Results : This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Fluorinated Organic Chemicals

- Application : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

- Method : The synthesis of these chemicals involves various chemical reactions. For instance, groups such as chloro-bis(trifluoromethyl)pyridine, can be synthesized in 60 to 80% yield .

- Results : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

4. Synthesis of Active Agrochemical and Pharmaceutical Ingredients

- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the synthesis of active agrochemical and pharmaceutical ingredients .

- Method : The synthesis of these ingredients involves various chemical reactions. For instance, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, can be synthesized via a series of chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

- Signal Word : Warning

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation)

- Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention)

Direcciones Futuras

Research on tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate should focus on:

- Elucidating its biological activity and potential applications.

- Investigating its interactions with other molecules.

- Assessing its environmental impact and safety profiles.

Please note that further studies are necessary to fully understand the compound’s properties and potential uses. For more detailed information, consult relevant scientific literature1234.

Propiedades

IUPAC Name |

tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRYVBRQINXRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)